1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the trifluoromethylthio group. One common method involves the following steps:
Bromination: The starting benzene derivative is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as sulfur tetrafluoride.
Introduction of Trifluoromethylthio Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution Products: Amino or thio-substituted derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated compounds.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the trifluoromethylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the trifluoromethylthio group.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of trifluoromethylthio.
1,3-Difluorobenzene: Lacks bromine and trifluoromethylthio groups.
Uniqueness
1,4-Dibromo-2,3-difluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group
Properties
Molecular Formula |
C7HBr2F5S |
---|---|
Molecular Weight |
371.95 g/mol |
IUPAC Name |
1,4-dibromo-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7HBr2F5S/c8-2-1-3(15-7(12,13)14)4(9)6(11)5(2)10/h1H |
InChI Key |
JGNHAMZQAXDNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)SC(F)(F)F |
Origin of Product |
United States |
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